2,3,5-Trimethyl-6-propylpyrazine

Description

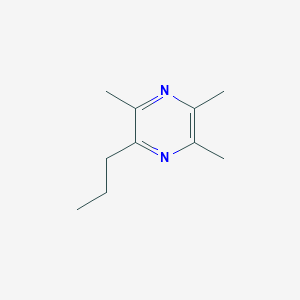

Structure

2D Structure

Properties

CAS No. |

92233-82-4 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,3,5-trimethyl-6-propylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-5-6-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3 |

InChI Key |

GEPYSCIASYXPCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N=C1C)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 2,3,5 Trimethyl 6 Propylpyrazine

Microbial Sources and Fermentation Processes

Detection in Pseudomonas spp.

The compound 2,3,5-trimethyl-6-propylpyrazine has been reported as a metabolite produced by bacteria of the genus Pseudomonas. researchgate.netresearchgate.net While detailed studies on the specific pathways in Pseudomonas are ongoing, the presence of this pyrazine (B50134) suggests its involvement in the complex volatile profiles of these bacteria.

Presence in Basfia succiniciproducens Culture Supernatants

Industrial fermentation broths of Basfia succiniciproducens, a bacterium known for its production of succinic acid, have been found to emit a distinct nutty and root vegetable-like aroma. researchgate.net Analysis of the culture supernatants revealed the presence of several alkylated pyrazines, including this compound. researchgate.netresearchgate.net This discovery highlights the potential of industrial fermentation side-streams as a source for valuable aroma compounds. researchgate.net

| Pyrazines Detected in Basfia succiniciproducens Culture Supernatant |

| 2,3,5-trimethylpyrazine (B81540) |

| 5-ethyl-2,3-dimethylpyrazine |

| 2,3,5,6-tetramethylpyrazine (B1682967) |

| 2,3,5-trimethyl-6-ethylpyrazine |

| This compound |

| 2,3,5-trimethyl-6-butylpyrazine |

Data sourced from Birk et al. (2021). researchgate.net

Quantitative analysis using dynamic headspace-gas chromatography-mass spectrometry (DHS-GC-MS) determined the concentration of several of these pyrazines, with 2,3,5,6-tetramethylpyrazine being the most abundant at 9.10 mg/L. researchgate.netresearchgate.net The presence of these pyrazines is attributed to the bacterium's metabolic processes, as they were not detected in the uninoculated media. researchgate.net

Identification in Volatiles from Paenibacillus peoriae GXUN15128

Volatile organic compounds (VOCs) produced by the biocontrol bacterium Paenibacillus peoriae GXUN15128 have been shown to promote plant growth. asm.org Among the identified volatiles, this compound was a notable component. asm.org This finding is significant as it suggests a potential role for this pyrazine in plant-microbe interactions. The discovery of this and other pyrazine derivatives in the VOCs of P. peoriae GXUN15128 was a novel finding for microbial VOCs at the time of the study. asm.org

Isolation from Bacillus pumilus Rs-Ts276

In a study profiling the bioactive compounds of various Bacillus subtilis complex strains, this compound was identified as a volatile produced by Bacillus pumilus Rs-Ts276. nih.gov This identification was made through gas chromatography-mass spectrometry of the bacterial volatiles. nih.gov

Association with Endophytic Bacteria (e.g., Paenibacillus sp. OVF10 from Origanum vulgare L.)

Endophytic bacteria, which live within plant tissues, are known to produce a diverse array of bioactive compounds. Paenibacillus sp. OVF10, an endophyte isolated from the flower of Origanum vulgare L. (oregano), exhibited a particularly specific volatile organic compound (VOC) profile. nih.govmdpi.com Analysis of these VOCs revealed that this compound was the most abundant compound, constituting 83.92% of the total VOC composition. nih.govmdpi.com This high concentration suggests a significant biological role for this compound within the host plant, potentially contributing to the plant's defense mechanisms or other symbiotic interactions. nih.govresearchgate.net

| Major VOCs from Paenibacillus sp. OVF10 | Relative Abundance (%) |

| This compound | 83.92 |

| 2-methyl-5-(1-methylethyl)-pyrazine | 7.92 |

Data sourced from Faddetta et al. (2023) and Becchetti et al. (2022). nih.govmdpi.com

The genus Paenibacillus is recognized for its antagonistic activity against phytopathogens and its production of various pyrazines. mdpi.comresearchgate.net

Production by Mycelial Fungi

While bacteria are more commonly associated with pyrazine production, some mycelial fungi have also been shown to produce these compounds. up.ac.za A screening of 280 fungal isolates found that 45% produced pyrazine flavors. up.ac.za In a more detailed analysis of selected fungi, Ceratocystis albifundus was found to produce this compound. up.ac.za Additionally, a study on the bioactive metabolites of Trichoderma atroviride identified this compound in its liquid culture, albeit at a low relative abundance (0.14%). nih.gov

Contextual Occurrence in Pyrazine-Producing Microorganisms (e.g., Corynebacterium glutamicum)

Corynebacterium glutamicum, a bacterium well-known for its industrial production of amino acids, has been identified as a producer of various alkylated pyrazines, including this compound. uni-giessen.deresearchgate.netbiodeep.cn Studies have shown that this microorganism can synthesize a range of pyrazines, with some research focusing on enhancing the production of specific pyrazines like 2,3,5,6-tetramethylpyrazine through metabolic engineering. nih.govescholarship.org While C. glutamicum naturally produces low levels of these compounds, engineered strains have demonstrated significantly increased yields. nih.govescholarship.org The biosynthesis of pyrazines in C. glutamicum is thought to involve acyloins as precursors. researchgate.net Research has also identified this compound among the volatile compounds produced by other bacteria, such as Pseudomonas spp. and Basfia succiniciproducens. uni-giessen.deresearchgate.netresearchgate.net

Food Systems

This compound is a significant contributor to the flavor profiles of various food products, arising from both fermentation and thermal processing.

This pyrazine has been identified as a volatile flavor compound in traditional fermented foods. For instance, it is found in gray sufu, a Chinese fermented soybean curd. tandfonline.comresearchgate.net The complex aroma of gray sufu is influenced by the microbial community present during fermentation, which can lead to the formation of various pyrazines. tandfonline.comresearchgate.net In addition to fermented soybean products, this compound has also been reported as an aroma compound in Gouda cheese. uni-giessen.deresearchgate.net

The heating and roasting of foods are major pathways for the formation of this compound. It is a known component of the aroma of roasted cocoa, where it contributes to the characteristic chocolate flavor. e-jkfn.orgtugraz.at The formation of pyrazines in cocoa is influenced by roasting temperature and duration. tugraz.atnih.gov Similarly, this compound has been detected in roasted peanuts, where it is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. ccsenet.org

The Maillard reaction is also responsible for the generation of this compound from wheat protein. researchgate.net Studies on Maillard model systems have shown that the type of amino acids and peptides involved influences the profile of pyrazines produced. nih.gov For example, enzymatic modification of wheat protein can affect the formation of various volatile compounds, including this specific pyrazine. researchgate.net Research on the thermal decomposition of Amadori compounds, which are intermediates in the Maillard reaction, has also provided insights into the formation of alkyl-substituted pyrazines. nih.gov

Occurrence of this compound in Various Food Products

| Food Product | Context of Occurrence | Key References |

|---|---|---|

| Fermented Soybean Paste (Gray Sufu) | Fermentation by microbial communities. | tandfonline.com |

| Gouda Cheese | Reported as an aroma compound. | uni-giessen.deresearchgate.net |

| Roasted Cocoa | Formation during roasting process. | tugraz.at |

| Roasted Peanuts | Product of the Maillard reaction during roasting. | ccsenet.org |

| Maillard Reaction Products from Wheat Protein | Generated from the thermal reaction of wheat protein components. | researchgate.net |

Beyond microbial and food processing origins, this compound has been identified in plant-based extracts. Specifically, it has been detected in the ethyl acetate (B1210297) fraction of Punica granatum (pomegranate) peel extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. ijlbpr.com Pomegranate peel is known to be a rich source of various bioactive compounds. nih.govfrontiersin.orgresearchgate.netmdpi.com

Biosynthesis and Chemical Formation Pathways of 2,3,5 Trimethyl 6 Propylpyrazine

Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of flavor compounds, including pyrazines. nih.govmdpi.com The generation of 2,3,5-trimethyl-6-propylpyrazine through this pathway involves several key steps and intermediates.

Role of Amino Acids (e.g., Lysine-Containing Dipeptides/Tripeptides as Pyrazine (B50134) Precursors)

The type of amino acid involved in the Maillard reaction significantly influences the resulting pyrazine profile. While much research has focused on free amino acids, peptides also serve as crucial precursors. nih.govnih.gov Studies on model systems have shown that lysine-containing dipeptides and tripeptides are effective in generating pyrazines. nih.govnih.gov The structure of these peptides, specifically the amino acid sequence, plays a critical role in the type and quantity of pyrazines formed. nih.govnih.gov

For instance, in Maillard reaction models using glucose and lysine-containing dipeptides, 2,3,5-trimethylpyrazine (B81540) was identified as one of the main products. nih.govnih.gov The production of pyrazines was notably higher in these dipeptide models compared to those with free amino acids or tripeptides. nih.govnih.gov The specific amino acid linked to lysine (B10760008) and its position (C- or N-terminus) affects the total pyrazine yield. nih.govnih.gov While direct evidence for this compound formation from specific lysine peptides is still an area of ongoing research, the established role of these peptides in forming similar alkylated pyrazines suggests they are important precursors. nih.govnih.gov The peptide structure is considered to play a key role in the formation of pyrazines during the Maillard reaction. nih.gov

Condensation of α-Aminoketones and Dicarbonyls

A central mechanism in the formation of pyrazines via the Maillard reaction is the condensation of two α-aminoketone molecules. researchgate.nettandfonline.com These α-aminoketones are themselves formed from the reaction between α-dicarbonyl compounds and amino compounds like amino acids. researchgate.net The α-dicarbonyls, such as glyoxal (B1671930) and methylglyoxal, are highly reactive intermediates produced from the breakdown of sugars during the Maillard reaction. mdpi.com

The process begins with the reaction of these dicarbonyls with an amino acid, which leads to the formation of an α-aminoketone. researchgate.netmdpi.com Two of these α-aminoketone molecules then condense to form a dihydropyrazine (B8608421) intermediate. semanticscholar.orgresearchgate.net This intermediate is unstable and subsequently undergoes oxidation to form the stable, aromatic pyrazine ring. semanticscholar.org The specific alkyl substituents on the final pyrazine molecule are determined by the structure of the initial α-dicarbonyls and the amino acid.

Contribution of Strecker Degradation

The Strecker degradation is a crucial component of the Maillard reaction that directly contributes to the formation of pyrazine precursors. tugraz.at This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. orgprints.org The reaction results in the formation of a "Strecker aldehyde," which has one less carbon atom than the original amino acid, and an α-amino ketone. researchgate.netorgprints.org

These resulting α-amino carbonyl compounds are key intermediates that can then dimerize to form dihydropyrazines, which subsequently oxidize to pyrazines. researchgate.net For example, the Strecker degradation of specific amino acids in the presence of dicarbonyls is known to produce a variety of alkylpyrazines. ccsenet.org The incorporation of a propyl group, as seen in this compound, would necessitate the involvement of specific precursors that can provide this alkyl chain, likely derived from the Strecker degradation of particular amino acids or from lipid oxidation products.

Formation during Thermal Decomposition Processes (e.g., Alanine-Glucose-Amadori Reaction Products)

The thermal decomposition of Amadori rearrangement products (ARPs) is a key stage in the Maillard reaction leading to volatile compound formation. researchgate.netnih.gov ARPs are formed in the initial phase of the reaction between a reducing sugar and an amino acid. mdpi.com A study investigating the volatile compounds from the thermal decomposition of ARPs in an alanine-glucose model system specifically identified this compound as one of the products formed at 120°C. researchgate.net

This indicates that the combination of alanine (B10760859) and glucose, upon heating, generates the necessary intermediates for the synthesis of this specific pyrazine. The study found that pyrazines were the predominant products of ARP thermal decomposition, with their formation being highly temperature-dependent. researchgate.netnih.gov The detection of this compound at a specific temperature highlights the precise conditions required for its formation through this pathway. researchgate.net

Microbial Biosynthetic Routes

Certain microorganisms are capable of producing a diverse range of alkylated pyrazines, including this compound. This compound has been identified as a volatile product in cultures of Pseudomonas spp. researchgate.net, the endophytic bacterium Paenibacillus sp. OVF10 nih.gov, and in fermented foods like soybean paste researchgate.nettandfonline.com. The biosynthesis of pyrazines in microbes often involves pathways linked to amino acid metabolism.

Involvement of Key Enzymes (e.g., Ketol-Acid Reductoisomerase, Acetolactate Synthase)

The biosynthesis of alkylpyrazines in bacteria is intricately linked to the metabolic pathways of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). researchgate.net Two key enzymes in this pathway, acetolactate synthase (AS) and ketol-acid reductoisomerase (KARI), have been shown to be indispensable for pyrazine production in organisms like Corynebacterium glutamicum. researchgate.netnii.ac.jp

Acetolactate Synthase (AS): This enzyme catalyzes the conversion of pyruvate (B1213749) to (S)-2-acetolactate, a crucial precursor for both branched-chain amino acids and pyrazines. researchgate.netnii.ac.jp Deletion of the gene for acetolactate synthase in C. glutamicum results in a mutant that produces only very small amounts of pyrazines. researchgate.net

Ketol-Acid Reductoisomerase (KARI): KARI is a bifunctional enzyme that catalyzes two steps in the branched-chain amino acid pathway: an alkyl migration and a subsequent reduction. ebi.ac.ukpnas.org It converts (S)-2-acetolactate into (R)-2,3-dihydroxy-isovalerate. researchgate.netpnas.org A deletion mutant of C. glutamicum lacking KARI was unable to perform this conversion and accumulated the precursor, leading to the production of significantly higher amounts and a greater variety of pyrazines and their acyloin precursors. researchgate.net

These findings suggest a biosynthetic model where intermediates of the amino acid pathway, such as acyloins, are diverted towards pyrazine synthesis. The condensation of these intermediates, likely α-aminoketones derived from transamination of acyloins, leads to the formation of the pyrazine ring. The specific alkyl substitution pattern of this compound would depend on the specific acyloin and amino acid precursors available within the microorganism.

Table 1: Research Findings on the Formation of this compound

| Formation Pathway | Key Reactants/Precursors | Key Conditions/Enzymes | Organism/System | Reference |

| Maillard Reaction | Alanine, Glucose, Amadori Products | Thermal Decomposition (120°C) | Alanine-Glucose Model System | researchgate.net |

| Microbial Biosynthesis | Amino acid pathway intermediates | Acetolactate Synthase, Ketol-Acid Reductoisomerase | Pseudomonas spp., Paenibacillus sp. OVF10 | researchgate.netnih.gov |

| Food Fermentation | Not specified | Fermentation | Fermented Soybean Paste | researchgate.nettandfonline.com |

Precursor Pathways from Branched-Chain and Aromatic Amino Acids

The biosynthesis of alkylated pyrazines, including this compound, is intricately linked to the metabolism of amino acids. While direct biosynthetic pathways for this specific compound are not extensively detailed, the formation of the pyrazine ring and its alkyl substituents is understood to originate from precursors derived from amino acid metabolism.

The Strecker degradation of amino acids in the presence of α-dicarbonyl compounds is a key process. researchgate.net This reaction leads to the formation of α-amino carbonyl compounds, which are crucial intermediates in pyrazine synthesis. researchgate.net For instance, the branched-chain amino acids isoleucine and leucine can be precursors to aldehydes like 2-methylbutanal and 3-methylbutanal, respectively, which can then participate in forming the diverse alkyl substitutions on the pyrazine ring. researchgate.net

Furthermore, the core nitrogen atoms of the pyrazine ring are derived from the amino groups of amino acids. Isotope labeling studies using [15N]glycine have confirmed the incorporation of nitrogen from amino acids into the pyrazine structure. researchgate.net While the shikimate pathway is the primary route for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, the intermediates and degradation products of these amino acids can also contribute to the pool of precursors for pyrazine formation. nih.gov

In essence, the catabolism of various amino acids provides the necessary building blocks—both the carbon skeleton and the nitrogen atoms—for the assembly of substituted pyrazines. The specific side chains of the amino acids can influence the type and complexity of the alkyl groups attached to the pyrazine ring.

Role of Acyloin and 2,3-Diketo Compound Intermediates

Acyloins (α-hydroxy ketones) and 2,3-diketo compounds are central intermediates in the biosynthetic pathway leading to alkylated pyrazines. researchgate.netresearchgate.net Their formation is a critical step that precedes the condensation reactions that form the pyrazine ring.

In microorganisms like Corynebacterium glutamicum, a proposed pathway suggests that acyloins are formed from the decarboxylation of 2-acetolactate (B3167203) and 2-aceto-2-hydroxybutanoate. researchgate.net These precursors are part of the biosynthetic pathways for branched-chain amino acids. This process results in the formation of acetoin (B143602) and other elongated 3-hydroxy-2-keto compounds. researchgate.net

These acyloins and their corresponding 2,3-diketo oxidation products serve as the direct precursors for pyrazine synthesis. The first step in this part of the pathway is a transamination of these keto-compounds, which is then followed by the condensation of two of these molecules. researchgate.net Subsequent oxidation of the resulting dihydropyrazine intermediate yields the final alkylated pyrazine. researchgate.net

Feeding experiments with labeled acetoin have demonstrated its incorporation into trimethylpyrazine and tetramethylpyrazine, providing strong evidence for its role as a key intermediate. researchgate.net Mutants of C. glutamicum with disruptions in the branched-chain amino acid synthesis pathway have been shown to accumulate higher amounts of acyloins and, consequently, a greater variety and quantity of alkylated pyrazines. researchgate.net This further solidifies the role of acyloins and 2,3-diketo compounds as pivotal intermediates in the biosynthesis of these aromatic compounds.

Self-Condensation Mechanisms of α-(Primary Amino) Carbonyl Compounds

A fundamental and widely recognized pathway for the formation of the pyrazine ring is the self-condensation of two molecules of an α-(primary amino) carbonyl compound. up.ac.zaperfumerflavorist.com These essential precursors are typically formed through the Strecker degradation of amino acids. researchgate.net

The mechanism involves the initial dimerization of the α-amino ketone. researchgate.net This condensation reaction leads to the formation of a dihydropyrazine intermediate. researchgate.netup.ac.zamdpi.com This dihydropyrazine is not stable and readily undergoes oxidation to form the stable, aromatic pyrazine ring. up.ac.zamdpi.com The oxidation can be facilitated by mild oxidizing agents such as air or various metal ions. up.ac.za

This self-condensation reaction is a versatile route for the synthesis of symmetrically substituted pyrazines. nih.gov The nature of the substituents on the final pyrazine molecule is determined by the structure of the initial α-amino carbonyl compound. The commercial availability of these precursors can, however, limit the application of this route. perfumerflavorist.com

Chemical Synthesis Methodologies

Bohman et al. Based Approaches

A notable chemical synthesis method for producing alkylated pyrazines, including this compound, is based on the work of Bohman et al. researchgate.net This approach involves the alkylation of a pre-existing pyrazine ring.

The synthesis starts with 2,3,5-trimethylpyrazine. researchgate.net The reaction is carried out in an aqueous solution containing iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O). researchgate.net Propanal is added to this mixture, followed by the addition of concentrated sulfuric acid and hydrogen peroxide at a controlled temperature of 0°C. researchgate.net The reaction mixture is then stirred for several hours at room temperature, with additional portions of hydrogen peroxide and propanal added during this time. researchgate.net

After the reaction is complete, the mixture is worked up by washing with diethyl ether. The pH of the aqueous solution is then adjusted to 8 with sodium carbonate, and the product is extracted with diethyl ether. researchgate.net This method provides a direct way to introduce a propyl group onto the trimethylpyrazine core, yielding this compound.

Selective Formation from Hydroxy Ketones and Sugars

The selective synthesis of substituted pyrazines can be achieved by using hydroxy ketones as the carbon source in reactions with a nitrogen source, often as an alternative to using sugars directly in Maillard-type reactions. google.comgoogle.com The structure of the starting hydroxy ketone can significantly influence the type and distribution of the resulting pyrazines. researchgate.net

For example, the reaction of 1-hydroxy-2-butanone with ammonium (B1175870) hydroxide (B78521) can produce pyrazines with ethyl groups. google.com While the direct synthesis of this compound from a specific hydroxy ketone is not explicitly detailed, the principle of using different hydroxy ketones to control the substitution pattern is well-established. google.comresearchgate.net By selecting appropriate hydroxy ketone precursors, it is possible to direct the synthesis towards pyrazines with specific alkyl side chains.

The reaction conditions, such as pH and temperature, also play a crucial role in the array of pyrazines produced. google.com These methods offer a degree of control over the final product distribution that is often not possible with the complex mixture of reactants present in traditional Maillard reactions using sugars.

Oxidation of Dihydropyrazine Intermediates

A common and essential final step in many pyrazine synthesis pathways is the oxidation of a dihydropyrazine intermediate to the aromatic pyrazine. up.ac.zamdpi.com This is a key transformation in both biosynthetic and chemical synthesis routes.

Dihydropyrazines are typically formed from the condensation of α-amino carbonyl compounds or the cyclocondensation of 1,2-dicarbonyls with 1,2-diamines. perfumerflavorist.com These dihydropyrazine intermediates are generally unstable and are readily oxidized. up.ac.zamdpi.com

The oxidation can be achieved using a variety of mild oxidizing agents. up.ac.za In some cases, atmospheric oxygen is sufficient to drive the aromatization. rsc.org Other reagents that can be employed include hydrogen peroxide, ferric or cupric ions, and manganese dioxide. up.ac.zaperfumerflavorist.comrsc.org The choice of oxidizing agent can depend on the specific reaction conditions and the stability of the dihydropyrazine intermediate. This oxidation step is crucial for the formation of the stable and aromatic pyrazine ring that characterizes this compound and other related compounds.

Analytical Methodologies for 2,3,5 Trimethyl 6 Propylpyrazine Research

Sample Preparation and Extraction Techniques

Effective extraction is a critical first step in the analytical workflow for volatile and semi-volatile compounds like 2,3,5-trimethyl-6-propylpyrazine. The choice of technique depends on the sample matrix, the concentration of the analyte, and the desired sensitivity of the analysis.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from various matrices. In a study on Ghanaian cocoa liquors, HS-SPME was employed to investigate the formation of alkylpyrazines, including this compound, at different roasting temperatures. tugraz.at The extraction was performed using a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of analytes.

The optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and sensitivity. Key variables include the type of fiber coating, extraction time, and temperature. For the analysis of pyrazines in yeast extract, a response surface methodology was used to determine the optimal conditions, which were found to be an extraction time of 28.5 minutes and an extraction temperature of 74.5°C. This statistical approach allows for the systematic evaluation of multiple variables to achieve the best possible results.

Interactive Data Table: Optimized HS-SPME Conditions for Alkylpyrazine Analysis

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Provides a broad range of selectivity for volatile and semi-volatile compounds. |

| Extraction Time | 28.5 min | Allows for sufficient partitioning of the analyte from the headspace to the fiber coating. |

| Extraction Temp. | 74.5 °C | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace. |

Dynamic Headspace (DHS) extraction is a more exhaustive technique compared to its static counterpart. It involves purging the headspace of a sample with an inert gas, with the volatile compounds being trapped on a sorbent material. This method is particularly useful for trace-level analysis and for compounds with lower volatility. In the analysis of alcoholic beverages, DHS combined with a PTV injector in solvent vent mode allows for the profiling of both abundant and trace compounds.

The selection of the sorbent material is a critical parameter in DHS. For instance, in the analysis of volatile extractables from medical device materials, Carbopack B/X was found to have higher sensitivity for early-eluting volatile compounds compared to Tenax TA. The optimization of parameters such as purge volume and flow rate is essential for achieving reproducible and accurate results.

Interactive Data Table: Typical DHS Extraction Parameters for Volatile Compounds

| Parameter | Typical Range | Influence on Extraction |

|---|---|---|

| Purge Gas | Helium, Nitrogen | Inert gas to carry volatiles from the headspace. |

| Purge Flow Rate | 20 - 100 mL/min | Affects the efficiency of stripping volatiles from the sample. |

| Purge Volume | 100 - 1000 mL | Determines the total amount of gas passed through the headspace. |

| Sorbent Trap | Tenax TA, Carbopack | Adsorbs and concentrates the volatile compounds. |

| Trap Temp. | 20 - 40 °C | Influences the trapping efficiency of the sorbent. |

The Closed-Loop Stripping Apparatus (CLSA) is a sensitive technique for the extraction of volatile and semi-volatile compounds from liquid samples. It has been traditionally used for the analysis of off-flavors in water and has been adapted for the analysis of aroma compounds in beverages like wine. In this system, a stripping gas is continuously circulated in a closed loop through the sample and a small sorbent trap, allowing for the exhaustive extraction of target analytes over time.

A study on the isolation of wine aroma compounds demonstrated that CLSA could be effectively applied to the analysis of fatty acid ethyl esters. While the recovery of more polar analytes was reduced in the presence of ethanol, the technique shows promise for the gentle and rapid isolation of wine volatiles with further optimization of parameters such as sweep gas flow rate and sorbent amount.

Interactive Data Table: Representative CLSA Parameters for Aroma Compound Analysis

| Parameter | Example Condition | Rationale |

|---|---|---|

| Sample Volume | 1 L | Sufficient volume for trace analysis. |

| Stripping Gas | Air/Nitrogen | Circulated to strip volatile compounds. |

| Stripping Time | 2 hours | Allows for exhaustive extraction of analytes. |

| Sorbent | Activated Carbon | Efficiently traps a wide range of volatile compounds. |

| Desorption Solvent | Dichloromethane | Used to elute the trapped analytes from the sorbent. |

Chromatographic Separation Techniques

Following extraction, chromatographic separation is necessary to resolve the complex mixture of volatile compounds and accurately identify and quantify this compound. Gas chromatography (GC) is the method of choice for this purpose.

The use of dual columns in gas chromatography provides a powerful tool for the comprehensive analysis of complex samples, such as essential oils. By installing two columns with different stationary phases into the same injection port, a more complete enantiomeric profile and confirmatory identification of individual constituents can be achieved simultaneously. This approach is particularly useful for resolving co-eluting peaks that may occur on a single column.

For the analysis of pyrazine (B50134) isomers, which often have very similar mass spectra, dual-column GC can provide the necessary separation for unambiguous identification. The choice of columns with different polarities, for example, a non-polar DB-5 and a polar DB-WAX, can exploit the differences in the interactions between the analytes and the stationary phases, leading to differential retention times and improved resolution. A study on microbial samples found that a DB-WAX column was more effective at separating alkylpyrazines from matrix interferences than a DB-5MS column. d-nb.info

Interactive Data Table: Illustrative Dual Column GC Setup for Pyrazine Isomer Separation

| Parameter | Column 1 | Column 2 |

|---|---|---|

| Stationary Phase | DB-5 (non-polar) | DB-WAX (polar) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm | 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | Helium |

| Oven Program | 40°C (2 min), ramp to 240°C | 40°C (2 min), ramp to 240°C |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. This technique is particularly well-suited for the analysis of extremely complex samples like roasted coffee volatiles. In GCxGC, the effluent from a primary column is continuously transferred to a second, shorter column with a different stationary phase via a modulator.

A study on the volatile headspace of Arabica and Robusta coffee beans utilized GCxGC coupled with time-of-flight mass spectrometry (TOFMS) to identify and semi-quantify a wide range of compounds, including 2,3,5-trimethylpyrazine (B81540). sci-hub.se The use of a polar–apolar column set combination allowed for a structured separation of the analytes in a two-dimensional space, facilitating their identification. The high data acquisition rate of TOFMS is essential for accurately capturing the narrow peaks produced in the second dimension.

Interactive Data Table: GCxGC-TOFMS Analysis of 2,3,5-Trimethylpyrazine in Roasted Coffee

| Compound | Retention Time 1 (s) | Retention Time 2 (s) | Peak Area (Arbitrary Units) |

|---|

| 2,3,5-Trimethylpyrazine | 1020 | 1.8 | 15,000 |

Ultra-Performance Liquid Chromatography (UPLC) (for related pyrazines)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the analysis of pyrazines in complex matrices. UPLC systems utilize columns with sub-2 µm particle sizes, which allows for more efficient separation.

While gas chromatography is a more common method for volatile compounds like pyrazines, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully developed for the analysis of a range of pyrazines in liquid samples such as Baijiu (a Chinese liquor). mdpi.comfao.orgnih.gov This approach is advantageous as it can sometimes be performed with direct injection, simplifying sample preparation. fao.org

The separation is typically achieved on a reversed-phase column, such as a BEH C18 column. mdpi.comnih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid to improve peak shape and ionization efficiency for mass spectrometry. nih.gov This combination allows for the effective separation and subsequent sensitive detection of various pyrazine compounds. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| System | ACQUITY UPLC with Xevo TQ-S Triple Quadrupole MS |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Detection and Identification Methods

Mass Spectrometry (MS, MS/MS, TOFMS, Triple Quadrupole)

Mass Spectrometry (MS) is the cornerstone for the definitive identification and detection of this compound.

Mass Spectrometry (MS): When coupled with Gas Chromatography (GC), standard electron ionization (EI) MS provides a characteristic fragmentation pattern, or "fingerprint," for the compound. The National Institute of Standards and Technology (NIST) has cataloged the mass spectrum of this compound, which serves as a critical reference for its identification. nist.gov

Tandem Mass Spectrometry (MS/MS): This technique provides an additional layer of specificity. In MS/MS, a specific parent ion from the initial mass spectrum is selected and subjected to further fragmentation to produce daughter ions. This is particularly useful in complex matrices to distinguish the target analyte from co-eluting compounds. For pyrazines, MS/MS analysis can reveal structural information based on the fragmentation patterns. nih.gov

Time-of-Flight Mass Spectrometry (TOFMS): TOFMS is a high-speed detection method that measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. sepsolve.com Its ability to acquire full-range spectra very rapidly makes it ideal for comprehensive screening and the identification of unknown compounds in a sample. sepsolve.comscribd.com

Triple Quadrupole Mass Spectrometry: This type of mass spectrometer is the gold standard for quantitative analysis due to its high sensitivity and selectivity. mdpi.comnih.gov It operates in modes such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This allows for the precise quantification of target analytes like pyrazines, even at very low concentrations, with minimal interference from the sample matrix. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|

| 135 | 100.0 |

| 164 (M+) | 45.7 |

| 42 | 22.1 |

| 136 | 11.0 |

| 107 | 9.2 |

| 163 | 8.8 |

| 53 | 7.7 |

| 39 | 7.6 |

Olfactometry (GC-MS-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As compounds elute from the GC column, the effluent is split between a mass spectrometer for chemical identification and a sniffing port where a trained analyst can assess the odor. imreblank.ch

| Compound | Reported Odor Descriptors | Source |

|---|---|---|

| 2,3,5-Trimethylpyrazine | Nutty, musty, powdery, cocoa, potato | perflavory.com |

| 2,3,5-Trimethyl-6-ethylpyrazine | (Not specified, but used as a flavoring agent) | thegoodscentscompany.com |

Retention Indices Comparison and Authentic Standard Verification

Tentative identification of this compound using GC-MS is significantly strengthened by comparing its retention index with published values. The retention index normalizes the retention time of a compound to those of a series of n-alkanes, making it more robust and transferable between different instruments and laboratories than retention time alone. shimadzu.com The two main types are the Kováts retention index (for isothermal analysis) and the linear retention index (for temperature-programmed analysis). nist.gov

Databases like the NIST Chemistry WebBook often contain retention index data for various compounds on different types of GC columns (e.g., polar vs. non-polar). nist.govnist.gov Comparing the experimentally determined retention index of an unknown peak to these database values provides strong evidence for its identity.

However, the most definitive method of identification is the verification with an authentic standard. This involves purchasing a pure, certified reference standard of this compound and analyzing it under the exact same chromatographic conditions as the sample. A perfect match in both retention time/index and mass spectrum between the standard and the compound in the sample confirms the identification. nih.gov

| Compound | Column Active Phase | Column Type | Retention Index (I) |

|---|---|---|---|

| 2,3,5-Trimethyl-6-butylpyrazine | SE-30 (Non-polar) | Capillary | 1260 |

Quantitative Analysis Approaches

Standard Addition Methodologies

The standard addition method is a powerful quantitative technique used to overcome matrix effects, which occur when other components in a sample interfere with the analytical signal of the target analyte. libretexts.orgalpha-measure.com This is a common challenge in the analysis of complex food and beverage samples where pyrazines are often found. alpha-measure.com

The procedure involves dividing a sample into several aliquots. One aliquot is measured as is, while known and increasing amounts of a pure standard of the analyte (in this case, this compound) are "spiked" into the other aliquots. eurl-pesticides.eu All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard.

The resulting calibration curve does not pass through the origin. The absolute value of the x-intercept of the extrapolated line corresponds to the original concentration of the analyte in the sample. libretexts.org This method effectively calibrates the analysis within the sample's own matrix, compensating for any signal enhancement or suppression and leading to more accurate quantification. alpha-measure.comeurl-pesticides.eu

| Aliquot | Concentration of Added Standard (ppb) | Instrument Response (Peak Area) |

|---|---|---|

| 1 (Original Sample) | 0.0 | 50,000 |

| 2 | 5.0 | 75,000 |

| 3 | 10.0 | 100,000 |

| 4 | 15.0 | 125,000 |

| Extrapolated X-intercept | -10.0 ppb | 0 |

In this conceptual example, the original concentration of the analyte in the sample would be 10.0 ppb.

Stable-Isotope-Dilution Methodologies (e.g., UHPLC-MS/MS for related pyrazines)

Stable-isotope-dilution analysis (SIDA) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) stands as a state-of-the-art technique for the accurate quantification of pyrazines. This methodology is particularly valuable due to its ability to correct for matrix effects and variations in sample preparation and instrument response, thus providing high precision and accuracy. While specific studies focusing exclusively on this compound using this exact method are limited in publicly available research, the application of SIDA-UHPLC-MS/MS to structurally similar pyrazines, such as 2,3,5-trimethylpyrazine and its metabolites, provides a clear framework for its analytical approach nih.gov.

The core principle of SIDA involves the use of a stable-isotope-labeled internal standard of the analyte of interest. This standard is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13, or nitrogen-15). The isotopically labeled standard is added to the sample at the beginning of the analytical process, and it behaves identically to the native analyte during extraction, derivatization, and chromatographic separation.

The UHPLC system separates the analyte and its internal standard from other components in the sample matrix. Subsequently, the tandem mass spectrometer detects and quantifies both the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, a precise quantification can be achieved.

Detailed Research Findings for Related Pyrazines:

A study on the metabolites of the key flavor odorant 2,3,5-trimethylpyrazine in human urine successfully employed a quantitative SIDA-UHPLC-MS/MS method nih.gov. This research synthesized putative phase 1 and phase 2 metabolites and used them as standards for targeted, quantitative analysis. The analysis of urine samples from a coffee intervention study revealed several dimethylpyrazine-2-carboxylic acids as the quantitatively dominating metabolites nih.gov. This highlights the sensitivity and specificity of the UHPLC-MS/MS technique in complex biological matrices.

In another application, sixteen different pyrazines were analyzed in soy sauce aroma type Baijiu using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) nih.gov. The quantitative results from this study demonstrated that 2,3,5,6-tetramethylpyrazine (B1682967), 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine were the three most abundant pyrazines in the samples nih.gov. This research underscores the capability of UPLC-MS/MS for the simultaneous quantification of multiple pyrazines in food and beverage products.

The instrumentation for such analyses typically involves a high-end UHPLC system coupled to a triple quadrupole or a QTRAP mass spectrometer. The mass spectrometer is often operated in the positive electrospray ionization (ESI+) mode. The following interactive data table outlines typical instrumental parameters for the UHPLC-MS/MS analysis of pyrazine derivatives, based on a published methodology for related compounds nih.gov.

Interactive Data Table: Illustrative UHPLC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Setting |

| UHPLC System | ExionLC |

| Mass Spectrometer | QTrap 6500+ |

| Ionization Mode | ESI+ |

| Spray Voltage | +5500 V |

| Source Temperature | 600 °C |

| Nebulizer Gas (Gas 1) | 55 psi |

| Heating Gas (Gas 2) | 65 psi |

| Curtain Gas | 35 psi |

These parameters provide a robust starting point for the development of a specific SIDA-UHPLC-MS/MS method for this compound. The optimization of collision energies and declustering potentials for the specific transitions of the analyte and its labeled internal standard would be a critical step in method development to ensure maximum sensitivity and specificity.

Biological Roles and Functional Significance of 2,3,5 Trimethyl 6 Propylpyrazine in Non Human Systems

Plant-Microbe Interactions and Plant Growth Promotion

Volatile Organic Compound (VOC) Production by Biocontrol Bacteria

2,3,5-Trimethyl-6-propylpyrazine is a volatile organic compound (VOC) produced by various biocontrol bacteria, which are microorganisms capable of suppressing plant pathogens. nih.govnih.gov Research has identified this pyrazine (B50134) derivative as a component of the volatilome of several bacterial species known for their plant growth-promoting and disease-suppressing abilities.

For instance, the bacterium Paenibacillus peoriae strain GXUN15128, isolated from mangrove rhizosphere soil, produces a blend of VOCs where this compound is a major component. nih.gov This strain has demonstrated significant plant growth-promoting effects on Arabidopsis thaliana. nih.govresearchgate.net Similarly, Paenibacillus polymyxa is another bacterial species recognized for producing this compound, which contributes to its antagonistic capabilities against phytopathogens. researchgate.net The production of this compound has also been noted in Bacillus pumilus Rs-Ts276. nih.gov Furthermore, a study on endophytic bacteria from Origanum vulgare ssp. vulgare revealed that the strain OVF10 produces a VOC profile dominated by this compound, accounting for 83.92% of the total composition. cnr.it

The production of this and other pyrazines by plant-associated bacteria highlights their potential role in mediating interactions within the rhizosphere, the soil region directly influenced by root secretions. nih.govfrontiersin.org These volatile compounds are considered significant in the stimulation of plant growth and the control of plant pathogens. nih.gov

Impact on Plant Growth Parameters (e.g., Arabidopsis thaliana Leaf Length, Width, Root Length, Fresh Weight)

The volatile compounds emitted by biocontrol bacteria, including this compound, have been shown to positively influence various plant growth parameters. In experiments with Arabidopsis thaliana, exposure to the VOCs from Paenibacillus peoriae GXUN15128, which prominently features this compound, resulted in significant increases in biomass. nih.govresearchgate.net

Specifically, treated A. thaliana seedlings exhibited notable enhancements in several growth metrics compared to control groups. nih.gov For example, when grown on Luria-Bertani agar, seedlings exposed to the bacterial volatiles showed increases in leaf length by up to 103%, leaf width by up to 67%, and fresh weight by as much as 480%. nih.govresearchgate.net While the direct, isolated effect of this compound on these parameters is an area for further research, its presence as a major component in the growth-promoting VOC blend suggests a significant contribution. nih.gov Interestingly, while many studies report an increase in root length from bacterial VOCs, the volatiles from GXUN15128 did not cause a significant increase in root length but did lead to a notable increase in the number of lateral roots, which is associated with enhanced stress resistance. nih.govresearchgate.net

Table 1: Effect of Paenibacillus peoriae GXUN15128 Volatiles on Arabidopsis thaliana Growth Parameters

| Growth Parameter | Medium | Inoculum Amount (10⁸ CFU/mL) | Percentage Increase Compared to Control |

|---|---|---|---|

| Leaf Length | Luria-Bertani Agar | 10 µL | 103% |

| 7 µL | 96% | ||

| 4 µL | 97% | ||

| Leaf Width | Luria-Bertani Agar | 10 µL | 67% |

| 7 µL | 54% | ||

| 4 µL | 55% | ||

| Fresh Weight | Luria-Bertani Agar | 10 µL | 410% |

| 7 µL | 480% | ||

| 4 µL | 460% |

Data sourced from a study on the effects of volatiles from Paenibacillus peoriae GXUN15128, which produces this compound as a major VOC. nih.gov

Regulation of Phytohormone Synthesis and Metabolism Pathways

Volatile organic compounds produced by plant growth-promoting rhizobacteria (PGPR) are known to play a crucial role in regulating phytohormone synthesis and metabolism pathways, thereby influencing plant growth and development. nih.gov While direct evidence specifically detailing the action of this compound on phytohormone pathways is still emerging, the broader context of bacterial VOCs provides a strong framework for its potential functions.

Transcriptome analysis of Arabidopsis thaliana exposed to the VOCs of Paenibacillus peoriae GXUN15128 (which includes this compound) revealed significant upregulation of genes related to photosynthesis and plant hormone signal transduction. researchgate.net This suggests that the bacterial volatiles can trigger systemic responses in the plant that involve hormonal signaling cascades. Phytohormones such as auxins, cytokinins, gibberellins, and abscisic acid are key regulators of plant growth, and their balance can be modulated by external signals like microbial VOCs. The observed increase in lateral root formation in A. thaliana exposed to these volatiles, for instance, is often linked to changes in auxin signaling pathways. nih.gov

Induction of Systemic Resistance against Plant Diseases

A key function of VOCs from biocontrol bacteria is the induction of systemic resistance (ISR) in plants. nih.govplos.org ISR is a state of enhanced defensive capacity in the entire plant, triggered by localized contact with certain microbes, which provides broad-spectrum protection against various pathogens. nih.govmdpi.com Bacterial volatiles, including pyrazines, can act as airborne signals that prime the plant's immune system. plos.orgsemanticscholar.org

The production of this compound by bacteria like Paenibacillus polymyxa and Paenibacillus peoriae is associated with their ability to protect plants from disease. nih.govresearchgate.net These bacteria have demonstrated antagonistic activity against a range of plant pathogens. nih.govresearchgate.net For example, P. peoriae GXUN15128 showed strong inhibitory effects against ten different plant-pathogenic fungi in vitro. nih.govresearchgate.net While the direct antimicrobial action of the VOCs plays a role, the induction of the plant's own defense mechanisms is also a critical component of this protection. mdpi.com The activation of ISR by bacterial VOCs often involves the priming of defense-related genes, leading to a faster and stronger response upon subsequent pathogen attack. mdpi.com

Antimicrobial Activities and Effects on Microorganisms

General Antimicrobial Potential of Alkylated Pyrazines

Alkylated pyrazines, the class of compounds to which this compound belongs, are recognized for their antimicrobial properties. mdpi.comresearchgate.net These compounds are produced by a wide array of organisms, including bacteria, and have been shown to be effective against various plant and human pathogens. frontiersin.orgd-nb.info

The antimicrobial efficacy of pyrazines can be influenced by the nature and position of their alkyl substituents. google.com For example, studies have shown that certain pyrazine derivatives exhibit significant inhibitory activity against pathogenic fungi and bacteria. frontiersin.orgmdpi.com Volatiles from Bacillus subtilis, which include various pyrazines, are known to have antifungal and nematicidal properties. frontiersin.org Research on pyrazine derivatives produced by Pseudomonas putida demonstrated inhibitory action against oomycete and fungal pathogens. mdpi.com

A patent application has specifically identified this compound as one of several volatile organic compounds produced by plant-associated microorganisms for use in a non-therapeutic method for controlling microbial growth on surfaces. google.com Furthermore, research has demonstrated the bactericidal and fungicidal activities of various alkylated pyrazines against facultative pathogens. tugraz.at The ability of these volatile compounds to act at a distance makes them particularly interesting for applications in biocontrol and as potential antimicrobial agents. semanticscholar.org

Inhibition of Plant Pathogenic Fungi and Oomycetes (based on related pyrazines)

Alkylpyrazines, a class of compounds to which this compound belongs, have demonstrated notable inhibitory effects against a variety of plant pathogenic fungi and oomycetes. These compounds are produced by some soil and endophytic bacteria, playing a role in the natural suppression of plant diseases. mdpi.comresearchgate.netmdpi.com

Research has shown that volatile organic compounds (VOCs) produced by bacteria such as Pseudomonas and Bacillus species, which include various pyrazine derivatives, can significantly inhibit the growth of economically important plant pathogens. mdpi.comfrontiersin.org For instance, pyrazine derivatives produced by the endophytic bacterium Pseudomonas putida BP25, namely 2,5-dimethylpyrazine (B89654), 2-methylpyrazine, 2-ethyl-5-methylpyrazine, and 2-ethyl-3,6-dimethylpyrazine, have shown antifungal activity. mdpi.com

Studies on Lysobacter capsici AZ78 revealed its ability to produce volatile pyrazines, including 2,5-dimethylpyrazine, 2-isopropyl-3-methoxypyrazine (B1215460), and 2-ethyl-3-methoxypyrazine (B1293415), which exhibited inhibitory activity against soil-borne fungal pathogens like Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor. mdpi.comfrontiersin.org The effectiveness of these pyrazines varied depending on the pathogen, with S. minor showing the highest sensitivity. mdpi.comfrontiersin.org For example, 2-ethyl-3-methoxypyrazine and 2-isopropyl-3-methoxypyrazine at a concentration of 7.5 mg inhibited the growth of S. minor by over 80%. mdpi.comfrontiersin.org

The proposed mechanism of action for some pyrazines involves causing cellular damage. For example, 2,5-diisopropylpyrazine (B1313309) has been observed to cause DNA damage at high concentrations and cell-wall damage at lower concentrations in Escherichia coli, suggesting similar mechanisms could be at play in phytopathogenic fungi. frontiersin.org

Table 1: Inhibitory Effects of Related Pyrazines on Plant Pathogens

| Pyrazine Compound | Pathogen | Observed Effect |

| 2-Ethyl-3-methoxypyrazine | Sclerotinia minor | >80% growth inhibition at 7.5 mg mdpi.comfrontiersin.org |

| 2-Isopropyl-3-methoxypyrazine | Sclerotinia minor | >80% growth inhibition at 7.5 mg mdpi.comfrontiersin.org |

| 2,5-Dimethylpyrazine | Sclerotinia minor | >50% growth inhibition at 7.5 mg mdpi.comfrontiersin.org |

| 2,5-Dimethylpyrazine | Rhizoctonia solani | >50% growth inhibition at 10 mg mdpi.com |

| 2-Ethyl-3,6-dimethylpyrazine | Phytophthora rot | Contraction of contamination at 21 µg/mL mdpi.com |

| 2,5-Dimethylpyrazine | Phytophthora rot | Contraction of contamination at 21 µg/mL mdpi.com |

| 2-Methylpyrazine | Phytophthora rot | Contraction of contamination at 42 µg/mL mdpi.com |

Antibacterial Efficacy against Diverse Microorganisms (based on related pyrazines)

A growing body of evidence suggests that various alkylpyrazines possess significant antibacterial properties against a broad spectrum of microorganisms. mdpi.comresearchgate.netoup.com These compounds have been investigated for their potential as antimicrobial agents in various applications, including food preservation. nih.gov

Several studies have highlighted the bactericidal and fungicidal activities of alkylpyrazines. tugraz.at For instance, 5-isobutyl-2,3-dimethylpyrazine (B1215905) has been shown to be a potent antibacterial and antifungal agent. mdpi.com In vitro tests have demonstrated that certain pyrazine derivatives can substantially inhibit the growth of bacteria commonly associated with meat spoilage, including those from the families Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae. nih.govd-nb.info

The antibacterial efficacy of pyrazines is often concentration-dependent. nih.gov Higher concentrations of compounds like 5-isobutyl-2,3-dimethylpyrazine have resulted in significant reductions in bacterial cell counts, with some studies reporting up to a 4-log reduction. nih.gov The application of 2-isobutyl-3-methylpyrazine (B76351) on processed chicken meat demonstrated that its antimicrobial effects could be enhanced by combining it with a carrier substance like maltodextrin, which lowers water activity on the meat surface. nih.gov

Furthermore, computational predictions have suggested that a number of pyrazines have the potential to inhibit the growth of various pathogenic bacteria, including Yersinia pestis, resistant Mycobacterium tuberculosis, Micrococcus luteus, and Corynebacterium jeikeium. mdpi.com

Table 2: Antibacterial Activity of Selected Pyrazines

| Pyrazine Compound | Target Microorganism | Key Finding |

| 5-Isobutyl-2,3-dimethylpyrazine | Escherichia coli, Staphylococcus aureus | Strong bactericidal properties. mdpi.com |

| 2-Isobutyl-3-methylpyrazine | Escherichia coli, Staphylococcus aureus | Strong bactericidal properties (MIC and MBC of 3 mg/mL for E. coli). mdpi.com |

| 2,5-Dimethylpyrazine | Escherichia coli | Significant decrease in cell concentration. mdpi.com |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 95.9% growth inhibition at 672 µg/mL. mdpi.com |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 79.87% growth inhibition at 672 µg/mL. mdpi.com |

Structure-Activity Relationship Studies (General Alkylpyrazines)

The antimicrobial efficacy of alkylpyrazines is closely linked to their chemical structure. researchgate.net Structure-activity relationship (SAR) studies have begun to elucidate the molecular features that govern their biological activity.

One key factor influencing the antibacterial activity of alkylpyrazines is their hydrophobicity, often represented by the Log P value (the partition coefficient). mdpi.comtugraz.at Research comparing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a series of pyrazine derivatives against E. coli and S. aureus revealed a correlation with their Log P values. mdpi.com Generally, pyrazines with higher hydrophobicity tend to exhibit stronger antimicrobial effects. tugraz.at For example, 5-isobutyl-2,3-dimethylpyrazine, which has a relatively high Log P of 2.32, demonstrated potent antibacterial activity. mdpi.com

The nature and position of the alkyl substituents on the pyrazine ring are also crucial. tugraz.at Studies on fear-associated behaviors in mice induced by alkyl pyrazine analogs from wolf urine indicated that the most potent compounds possessed methyl or ethyl groups, but not longer carbon chains. nih.gov Specifically, active alkylpyrazines that induced all four tested fear-associated behaviors had alkyl side chains with a total of four carbon atoms. nih.gov While this study focused on behavioral responses, it highlights the importance of the size and configuration of alkyl groups in determining biological activity, a principle that likely extends to their antimicrobial properties.

The general observation is that the more bulky the alkyl side chain, the lower the odor threshold, which may also correlate with biological activity at a receptor level. researchgate.net The interaction of alkylpyrazines with proteins has also been noted, and the presence of proteins can sometimes reduce their antimicrobial efficiency, suggesting that binding to proteins is a part of their mode of action. tugraz.at

Role as Semiochemicals in Invertebrates (General Alkylated Pyrazines)

Alkylated pyrazines play a significant role as semiochemicals in the chemical communication of invertebrates, particularly insects. mdpi.comresearchgate.net These volatile compounds are involved in both intraspecific (within the same species) and interspecific (between different species) signaling. researchgate.net

Pheromonal Functions for Intraspecific Communication

Pyrazines serve as crucial pheromones for communication within a species, mediating behaviors such as mating, aggregation, and alarm. nih.govresearchgate.net

In some species of thynnine wasps, specific blends of alkylpyrazines function as sex pheromones, attracting males and inducing mating behavior. mdpi.com This was one of the first confirmed cases of pyrazines acting as insect sex pheromones. mdpi.com For example, in Zaspilothynnus trilobatus, a blend of three alkylpyrazines and one hydroxymethylpyrazine elicits strong sexual attraction in males. mdpi.com

Leafcutter ants utilize pyrazines as trail pheromones to guide nestmates to food sources. adv-bio.commdpi.com For instance, 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) have been identified as trail markers in Atta sexdens. mdpi.com

In some ladybug species, alkylmethoxypyrazines, which also function as defensive allomones, have been co-opted to act as aggregation pheromones, particularly during diapause (a period of dormancy). researchgate.netmdpi.com For example, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) has been shown to cause aggregation in diapausing convergent ladybird beetles (Hippodamia convergens). researchgate.net

Allomonal Functions for Interspecific Communication (e.g., Warning Signals, Alarm Reactions)

Alkylpyrazines also function as allomones, which are chemical signals that benefit the emitter by modifying the behavior of a receiver of a different species. A primary allomonal role for pyrazines in insects is as aposematic (warning) signals. researchgate.netnih.govnih.gov

Many aposematic insects, which advertise their toxicity to potential predators with conspicuous coloration, also release pyrazines as an additional olfactory warning signal. nih.govroyalsocietypublishing.org The characteristic odor of pyrazines can enhance taste aversion learning in predators, reinforcing the association between the warning signal and the negative experience of consuming the toxic insect. nih.govroyalsocietypublishing.org For example, the wood tiger moth (Arctia plantaginis) produces 2-isobutyl-3-methoxypyrazine (IBMP) and 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), which have been shown to deter birds and ants. mdpi.com

Pyrazines can also function as alarm pheromones, alerting colony members to a threat. adv-bio.com Fire ants (Solenopsis invicta) release 2-ethyl-3,6-dimethylpyrazine from their mandibular glands when threatened, which triggers an alarm response in nearby workers. nih.gov Similarly, some species of leafcutter ants release pyrazines when they feel threatened, warning other ants in the colony of danger. adv-bio.com This suggests that spraying crops with these alarm pheromones could potentially deter agricultural pests. adv-bio.com

Derivatives and Analogues of 2,3,5 Trimethyl 6 Propylpyrazine in Academic Investigation

Synthesis and Structural Characterization of Related Alkylated Pyrazines

The synthesis of alkylated pyrazines, including analogues of 2,3,5-trimethyl-6-propylpyrazine, is achieved through various chemical and biological pathways. Research focuses on developing efficient, selective, and sustainable methods to create these valuable compounds.

A common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For instance, a patented method for synthesizing 2,3,5-trimethylpyrazine (B81540) involves the reaction of an acetoin (B143602) dimer solution with propanediamine to form the intermediate 2,3,5-trimethyl-5,6-dihydropyrazine. This intermediate is then dehydrogenated under steam and catalytic conditions (at 300-360 °C) to yield the final product. google.com

Another versatile method is the dehydrogenative coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese. This atom-economical approach produces functionalized 2,5-substituted pyrazine (B50134) derivatives with water and hydrogen gas as the only byproducts. acs.org Similarly, methods for creating substituted pyrazines from the reaction of hydroxy ketones (like acetol or 1-hydroxy-2-butanone) with a nitrogen source (like ammonium (B1175870) hydroxide) have been developed, yielding a variety of pyrazines such as dimethyl-, ethyl-methyl-, and trimethyl-substituted pyrazines. google.com

Specific synthesis of longer-chain alkylated pyrazines has also been detailed. For example, this compound and its ethyl and butyl analogues can be synthesized by reacting 2,3,5-trimethylpyrazine with an appropriate aldehyde (propanal, butanal, or pentanal) in the presence of ferrous sulfate (B86663), sulfuric acid, and hydrogen peroxide. uni-giessen.de The structural characterization of these newly synthesized compounds is critical and is typically accomplished using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms within the molecule. uni-giessen.demdpi.com

| Synthesis Method | Precursors | Key Reagents/Catalysts | Resulting Pyrazine Analogues | Reference |

| Condensation & Dehydrogenation | Acetoin dimer, Propanediamine | Steam, Catalyst | 2,3,5-Trimethylpyrazine | google.com |

| Dehydrogenative Coupling | 2-Amino alcohols | Manganese Pincer Complex | 2,5-Dialkyl-substituted pyrazines | acs.org |

| Alkylation of Pyrazine Core | 2,3,5-Trimethylpyrazine, Propanal | FeSO₄, H₂SO₄, H₂O₂ | This compound | uni-giessen.de |

| Reaction from Hydroxy Ketones | 1-Hydroxy-2-butanone, NH₄OH | Heat | 2,5-Diethylpyrazine, 2,6-Diethylpyrazine | google.com |

| Maillard Reaction | Alanine (B10760859), Glucose | Heat | 3-Ethyl-2,5-dimethylpyrazine (B149181), this compound | nih.gov |

Comparative Studies on Biological Activities and Mechanisms of Pyrazine Derivatives

Pyrazine derivatives exhibit a wide spectrum of biological activities, making them a subject of intense academic scrutiny. mdpi.combenthamdirect.comnih.gov Comparative studies are often employed to understand how structural modifications to the pyrazine core influence their function.

One significant area of research is their role as semiochemicals, particularly as alarm pheromones and kairomones. Studies have shown that specific alkylpyrazines found in wolf urine, such as 2,5-dimethylpyrazine (B89654) (DMP), 2,3,5-trimethylpyrazine (TMP), and 3-ethyl-2,5-dimethylpyrazine (EDMP), can induce fear-related and avoidance behaviors in prey species like mice and deer. researchgate.netfrontiersin.orgplos.org A mixture of these pyrazines was found to be more potent than any single component, suggesting a synergistic effect. plos.org The mechanism is believed to involve the stimulation of the vomeronasal system in these animals. plos.org In insects, alkylpyrazines also function as alarm pheromones. For example, 2-ethyl-3,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3-diethyl-5-methylpyrazine (B150936) elicit significant alarm responses in the red imported fire ant, Solenopsis invicta. mdpi.com

Beyond semiochemical functions, pyrazine derivatives are investigated for their potential pharmacological applications. tandfonline.com Research has explored their anti-inflammatory, antimicrobial, and antiplatelet activities. mdpi.comnih.govtugraz.at For instance, a comparative study tested new pyrazine derivatives against known nonsteroidal anti-inflammatory drugs (NSAIDs) for their ability to inhibit blood platelet aggregation. nih.gov Two new pyrazine CH/NH-acids showed high potency as antithrombotic agents in vivo, presenting a novel pharmacophore distinct from the typical carboxylic or enolic structures of NSAIDs. nih.gov The antimicrobial properties of various alkylpyrazines have also been noted, suggesting their potential use as food preservatives. mdpi.com

The table below summarizes the comparative biological activities of several alkylpyrazine analogues.

| Pyrazine Analogue(s) | Biological Activity | Test Model | Key Findings | Reference(s) |

| 2,5-Dimethylpyrazine (DMP), 2,3,5-Trimethylpyrazine (TMP), 3-Ethyl-2,5-dimethylpyrazine (EDMP) | Kairomone (Fear-inducing) | Mice, Deer | Mixture of analogues is more potent than single compounds; induces avoidance and fear-related behaviors. | researchgate.netfrontiersin.orgplos.org |

| 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine | Alarm Pheromone | Red Imported Fire Ant (Solenopsis invicta) | Analogues elicit significant alarm responses in worker ants. | mdpi.com |

| Novel Pyrazine CH/NH-acids | Antiplatelet / Antithrombotic | Human blood platelets, Mice | Showed high antithrombotic potency in vivo; offers a distinct pharmacophore from NSAIDs. | nih.gov |

| Various Alkylated Pyrazines | Antimicrobial | Facultative Pathogens | Exhibit antimicrobial activity, suggesting potential as preservatives. | tugraz.atmdpi.com |

| 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Thermodynamic Hydrate Inhibition | Methane-water systems | Act as thermodynamic inhibitors, with the -CH₃ group influencing the intensity of inhibition. | bohrium.com |

Environmental Detection and Fate of 2,3,5 Trimethyl 6 Propylpyrazine

Occurrence in Industrial Waste Streams (e.g., from Biotechnological Production Processes)

The detection of 2,3,5-trimethyl-6-propylpyrazine in environmental and industrial contexts is primarily linked to biological processes, particularly as a by-product in biotechnological manufacturing. Research has identified this compound in the waste streams of specific industrial fermentations, highlighting its formation by microorganisms.

A significant finding is its presence in the culture supernatants from the industrial production of succinic acid using the bacterium Basfia succiniciproducens. researchgate.netresearchgate.net During this process, a variety of alkylated pyrazines are generated as aroma-active by-products. uni-giessen.de While 2,3,5,6-tetramethylpyrazine (B1682967) was found to be the most abundant pyrazine (B50134) at a concentration of 9.10 mg/L, this compound was also identified and quantified. researchgate.netuni-giessen.de The formation of these pyrazines is attributed to the biosynthetic pathways of the microorganism, as they were not detected in the un-inoculated control media. uni-giessen.de

The investigation into the B. succiniciproducens fermentation broth utilized dynamic headspace extraction coupled with gas chromatography-mass spectrometry (GC-MS) for the quantitation of the pyrazine compounds. researchgate.netuni-giessen.de This analytical approach confirmed the presence of a profile of several related pyrazines, which collectively contribute to the aroma of the culture supernatant. researchgate.netuni-giessen.de

In addition to large-scale biotechnological production, this compound has also been identified as a volatile organic compound (VOC) produced by the biocontrol bacterium Paenibacillus peoriae. asm.org Analysis using headspace solid-phase microextraction (HS-SPME) combined with GC-MS detected the compound among the volatiles emitted by the bacterium. asm.org

**Table 1: Alkylated Pyrazines Quantified in the Culture Supernatant of *Basfia succiniciproducens***

| Compound | Concentration (mg/L) | Source(s) |

|---|---|---|

| 2,3,5,6-Tetramethylpyrazine | 9.10 | researchgate.netuni-giessen.de |

| 2,3,5-Trimethyl-6-ethylpyrazine | 2.10 | researchgate.net |

| 5-Ethyl-2,3-dimethylpyrazine | 1.10 | researchgate.net |

| 2,3,5-Trimethylpyrazine (B81540) | 0.80 | researchgate.net |

| This compound | 0.13 | researchgate.net |

Potential for Sustainable Resource Isolation and Valorization

The occurrence of this compound and other valuable aroma compounds in the side streams of biotechnological production presents a significant opportunity for sustainable resource utilization. researchgate.netuni-giessen.de These waste streams, such as the culture supernatant from succinic acid production, are potential feedstocks for the isolation of high-value chemicals that are otherwise synthesized or occur naturally in only trace amounts. researchgate.netuni-giessen.de This approach aligns with the principles of a circular economy, aiming to valorize industrial by-products and minimize waste.

The process of "valorization" in this context refers to the extraction and purification of these compounds, transforming a low-value waste stream into a source of valuable products. semanticscholar.org Given that alkylated pyrazines are potent aroma compounds used in the flavor and fragrance industry, their recovery can be economically attractive. uni-giessen.dethegoodscentscompany.com The direct isolation from a fermentation broth could serve as a sustainable alternative to other production methods.

Research suggests that depending on the cost-effectiveness of downstream processing, it may be economically viable to monetize these waste streams directly. uni-giessen.de This creates a new value chain where the by-products of bulk chemical fermentation become a sustainable resource for specialty chemicals. researchgate.net

Table 2: Identified Pyrazine By-products and Their Valorization Potential

| Compound Identified in Waste Stream | Potential Application | Rationale for Valorization | Source(s) |

|---|---|---|---|

| This compound | Aroma Compound | Sustainable source from biotechnological by-product. | researchgate.netuni-giessen.de |

| 2,3,5,6-Tetramethylpyrazine | Aroma Compound | Most abundant by-product, offering higher yield potential. | researchgate.netresearchgate.netuni-giessen.de |

| 2,3,5-Trimethyl-6-ethylpyrazine | Aroma Compound | Recovery contributes to a broader portfolio of flavor chemicals from a single stream. | researchgate.netresearchgate.netuni-giessen.de |

| 5-Ethyl-2,3-dimethylpyrazine | Aroma Compound | Adds to the economic viability of the valorization process. | researchgate.netresearchgate.net |

| 2,3,5-Trimethylpyrazine | Aroma Compound | Isolation of multiple valuable compounds improves overall process efficiency. | researchgate.netresearchgate.netuni-giessen.de |

Future Research Directions on 2,3,5 Trimethyl 6 Propylpyrazine

Elucidation of Novel Biosynthetic Pathways in Diverse Organisms

The formation of 2,3,5-trimethyl-6-propylpyrazine and other alkylpyrazines is often associated with the Maillard reaction during the thermal processing of food. asm.org However, there is growing evidence of their biosynthesis by microorganisms. nih.govd-nb.info A primary avenue for future research is the comprehensive exploration of these microbial biosynthetic pathways. While the synthesis of some pyrazines, like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967), has been linked to specific precursors like L-threonine and acetoin (B143602) in organisms such as Bacillus subtilis, the precise mechanisms for more complex pyrazines like this compound remain largely uncharacterized. nih.govmdpi.comasm.org

Future studies should aim to:

Identify and characterize the enzymatic machinery responsible for the assembly of the pyrazine (B50134) ring and the addition of its specific alkyl substituents in various microorganisms. This includes identifying the genes encoding these enzymes and elucidating their catalytic mechanisms.

Investigate the range of microbial species capable of producing this compound. Screening of diverse microbial ecosystems, from fermented foods to soil and marine environments, could reveal novel producing strains with unique metabolic capabilities. nih.gov

Explore the influence of substrate availability and environmental conditions on the production of this specific pyrazine. Understanding how factors like precursor molecules (amino acids, sugars), pH, and temperature affect biosynthetic pathways is crucial for both fundamental knowledge and potential biotechnological applications. nih.govd-nb.info

Comprehensive Characterization of Unexplored Biological Functions

Beyond its role as a flavor compound, the biological activities of this compound are an area ripe for investigation. Pyrazine derivatives have been shown to possess a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comtandfonline.comresearchgate.net However, specific data on the biological functions of this compound is limited.

Key research directions include:

Systematic screening for antimicrobial activity against a broad spectrum of bacteria and fungi, including food spoilage organisms and human pathogens. Some alkylpyrazines have already demonstrated inhibitory effects on meat-associated bacteria. researchgate.net

Investigation of potential roles in cell signaling and communication. Pyrazines can act as pheromones in insects, and it is conceivable that this compound may have similar or other signaling functions in different biological systems. chemicalbook.com

Exploration of its effects on plant growth and defense. Volatile organic compounds, including pyrazines, produced by soil microbes can promote plant growth and induce systemic resistance against pathogens. nih.gov The potential of this compound in this context is a promising area of study. nih.gov